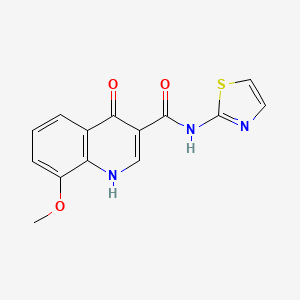![molecular formula C20H20ClN3O2 B12181351 1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-(4-chlorophenoxy)ethanone](/img/structure/B12181351.png)
1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-(4-chlorophenoxy)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-(4-chlorophenoxy)ethanone is a complex organic compound that features a benzimidazole moiety, a piperidine ring, and a chlorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-(4-chlorophenoxy)ethanone typically involves multiple steps
Benzimidazole Core Synthesis: The benzimidazole core can be synthesized by reacting o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Piperidine Ring Introduction: The piperidine ring can be introduced through nucleophilic substitution reactions, where the benzimidazole derivative reacts with a piperidine derivative.
Chlorophenoxy Group Addition:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-(4-chlorophenoxy)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles under appropriate conditions, such as acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may yield simpler benzimidazole derivatives.
Scientific Research Applications
1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-(4-chlorophenoxy)ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-(4-chlorophenoxy)ethanone involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity, while the chlorophenoxy group may contribute to its overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
1-(1H-benzimidazol-2-yl)-3-(substituted)-2-propen-1-one: Known for its anticancer activity.
2-(2-(1H-imidazol-1-yl)ethyl)-4-(1-benzyl-2-(substituted thio)-1H-imidazol-5-yl)-5-(substituted carbonyl)-6-methyl-1,4-dihydropyridine-3-substituted carboxylic acid: Evaluated for antihypertensive potential.
4-(1H-benzimidazol-2-yl)aniline: Used in the synthesis of various bioactive compounds.
Uniqueness
1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-(4-chlorophenoxy)ethanone is unique due to its combination of a benzimidazole moiety, a piperidine ring, and a chlorophenoxy group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H20ClN3O2 |
|---|---|
Molecular Weight |
369.8 g/mol |
IUPAC Name |
1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-(4-chlorophenoxy)ethanone |
InChI |
InChI=1S/C20H20ClN3O2/c21-15-5-7-16(8-6-15)26-13-19(25)24-11-9-14(10-12-24)20-22-17-3-1-2-4-18(17)23-20/h1-8,14H,9-13H2,(H,22,23) |
InChI Key |
MCITYFDFXVDDJN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3N2)C(=O)COC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(Benzenesulfonyl)piperazin-1-yl]-7-methoxy-4-phenylquinoline](/img/structure/B12181278.png)




![6-[2-({3-[2-(4-fluorophenyl)ethyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B12181302.png)
![3-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-[2-(thiophen-2-yl)ethyl]propanamide](/img/structure/B12181304.png)

![N-{4-[phenyl(prop-2-en-1-yl)sulfamoyl]phenyl}acetamide](/img/structure/B12181321.png)
![4-{[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}morpholine](/img/structure/B12181324.png)
![1-(4-chlorophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B12181333.png)
![N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B12181339.png)
![3-[2-[(Methylthio)(mercapto)methylene]hydrazono]-1H-indole-2(3H)-one](/img/structure/B12181348.png)
![4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-N-(1H-indol-4-yl)-4-oxobutanamide](/img/structure/B12181359.png)
